phenyl 3-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Description
Phenyl 3-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a coumarin moiety linked to a benzoate group, which enhances its potential for various applications in scientific research and industry.
Properties
IUPAC Name |
phenyl 3-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-16-12-23(25)29-22-14-20(10-11-21(16)22)27-15-17-6-5-7-18(13-17)24(26)28-19-8-3-2-4-9-19/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCHWWIPGOLDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the following steps:
Preparation of 4-methyl-2-oxo-2H-chromen-7-yl methanol: This intermediate is synthesized by reacting 4-methylcoumarin with formaldehyde in the presence of a base such as sodium hydroxide.
Esterification Reaction: The intermediate is then reacted with phenyl 3-benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoates.
Scientific Research Applications
Phenyl 3-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its coumarin moiety.
Medicine: Explored for its anticoagulant properties and potential use in treating thrombotic disorders.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of phenyl 3-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anticoagulant Activity: It inhibits vitamin K epoxide reductase, reducing the synthesis of clotting factors.
Comparison with Similar Compounds
Phenyl 3-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can be compared with other coumarin derivatives:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure but with a chlorine substituent, leading to different biological activities.
4-methyl-2-oxo-2H-chromen-7-yl acetate: Lacks the benzoate group, resulting in different chemical reactivity and applications.
7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with hydroxyl functionality, used in different contexts.
These comparisons highlight the unique structural features and applications of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
